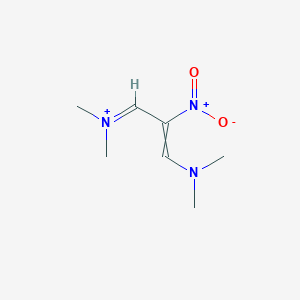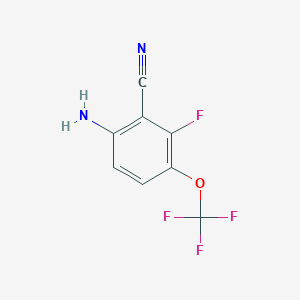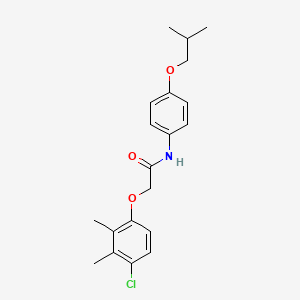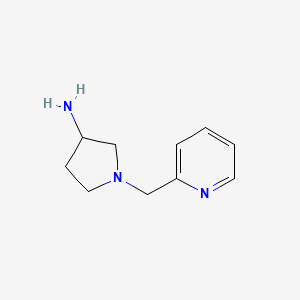![molecular formula C26H24N2O2 B14802278 4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate is a chemical compound with the molecular formula C26H24N2O2 and a molecular weight of 396.48 g/mol . This compound is part of the isocyanate family and is known for its ability to react with polyols to form polyurethane polymers . It is commonly used in the creation of polyurethane products due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate typically involves the reaction of bisphenol M with cyanogen chloride in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using solvents such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate involves large-scale reactors and precise control of reaction parameters . The process includes the purification of the product through recrystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the cyanate groups are replaced by other nucleophiles.
Polymerization Reactions: It reacts with polyols to form polyurethane polymers.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Polyols: In polymerization reactions, polyols such as ethylene glycol and propylene glycol are used.
Major Products Formed
Scientific Research Applications
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate involves its reaction with polyols to form polyurethane polymers . The cyanate groups react with hydroxyl groups in polyols, leading to the formation of urethane linkages . This reaction is catalyzed by the presence of a base, which facilitates the nucleophilic attack on the cyanate groups .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A Cyanate Ester: Similar to 4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate, bisphenol A cyanate ester is used in the production of polyurethanes.
Bisphenol F Cyanate Ester: Another similar compound used in the synthesis of polyurethanes.
Uniqueness
4,4’-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other cyanate esters . Its ability to form highly cross-linked polyurethane polymers makes it valuable in applications requiring high mechanical strength and thermal stability .
Properties
Molecular Formula |
C26H24N2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-[2-[3-[1-(4-cyanatophenyl)propan-2-yl]phenyl]propyl]phenyl] cyanate |
InChI |
InChI=1S/C26H24N2O2/c1-19(14-21-6-10-25(11-7-21)29-17-27)23-4-3-5-24(16-23)20(2)15-22-8-12-26(13-9-22)30-18-28/h3-13,16,19-20H,14-15H2,1-2H3 |
InChI Key |
NASPOVMUGWQHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC#N)C2=CC(=CC=C2)C(C)CC3=CC=C(C=C3)OC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)






![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)
![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
